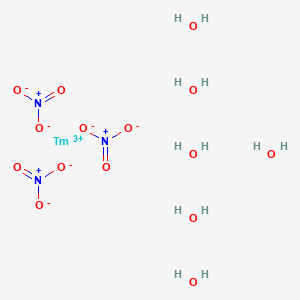

thulium(3+);trinitrate;hexahydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

It is a salt of thulium and nitric acid, forming dark-green crystals that are highly soluble in water . This compound is part of the lanthanide series and is known for its unique properties and applications in various fields.

Wissenschaftliche Forschungsanwendungen

Thulium(III) nitrate hexahydrate has several applications in scientific research:

Optical Materials: Used in the production of optical glasses and ceramics due to its unique optical properties.

Catalysts: Employed as a catalyst in various chemical reactions.

Biosensors: Utilized in the synthesis of thulium oxide nanorods for modified electrodes in enzyme-based biosensor analysis.

Lanthanide-Organic Frameworks: Used in the synthesis of hydrophilic, microporous lanthanide-organic frameworks.

Safety and Hazards

Thulium(III) nitrate hexahydrate is considered hazardous. It may intensify fire as it is an oxidizer. It is advised to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. It should be stored in a well-ventilated place and kept away from clothing and combustible materials .

Wirkmechanismus

Thulium(III) nitrate hexahydrate, also known as Thulium nitrate hexahydrate or Nitric acid, thulium(3+) salt, hexahydrate, is an inorganic compound with the chemical formula Tm(NO3)3·6H2O . This compound has a variety of applications and interacts with its environment in unique ways.

Target of Action

Thulium(III) nitrate hexahydrate primarily targets the synthesis of thulium oxide (Tm2O3) nanorods . These nanorods are used for modified electrodes in enzyme-based biosensor analysis . It can also be used to synthesize hydrophilic, microporous lanthanide-organic frameworks .

Mode of Action

The compound forms dark-green hygroscopic crystals . It readily dissolves in water, forming crystalline hydrates . The compound and its crystalline hydrate decompose on moderate heating . Hydrated thulium nitrate thermally decomposes to form TmONO3 and decomposes to thulium oxide upon further heating .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of thulium oxide (tm2o3) nanorods . These nanorods are used in enzyme-based biosensor analysis .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in biological systems

Result of Action

The primary result of Thulium(III) nitrate hexahydrate’s action is the formation of thulium oxide (Tm2O3) nanorods . These nanorods can be used for modified electrodes in enzyme-based biosensor analysis . It can also be used to synthesize hydrophilic, microporous lanthanide-organic frameworks .

Action Environment

The action of Thulium(III) nitrate hexahydrate is influenced by environmental factors such as temperature and pH. The compound and its crystalline hydrate decompose on moderate heating . Therefore, temperature control is crucial for the stability and efficacy of this compound. Additionally, the compound is soluble in water , suggesting that it could be affected by the pH of the solution.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Thulium(III) nitrate hexahydrate can be synthesized through the reaction of thulium metal with nitric acid. The reaction is as follows :

[ \text{Tm} + 6 \text{HNO}_3 \rightarrow \text{Tm(NO}_3\text{)}_3 + 3 \text{NO}_2 + 3 \text{H}_2\text{O} ]

Another method involves the reaction of thulium hydroxide with nitric acid :

[ \text{Tm(OH)}_3 + 3 \text{HNO}_3 \rightarrow \text{Tm(NO}_3\text{)}_3 + 3 \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of thulium(III) nitrate hexahydrate typically involves the controlled reaction of thulium oxide or thulium hydroxide with nitric acid, followed by crystallization to obtain the hexahydrate form. The process requires careful control of temperature and concentration to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Thulium(III) nitrate hexahydrate undergoes various chemical reactions, including:

Thermal Decomposition: Upon moderate heating, the compound decomposes to form thulium oxynitrate (TmONO₃) and further heating leads to the formation of thulium oxide (Tm₂O₃).

Hydrolysis: In aqueous solutions, thulium(III) nitrate hexahydrate can hydrolyze, especially in the presence of bases, leading to the formation of thulium hydroxide.

Common Reagents and Conditions

Oxidizing Agents: Thulium(III) nitrate hexahydrate can act as an oxidizing agent in various chemical reactions.

Reducing Agents: It can be reduced by strong reducing agents to form lower oxidation states of thulium.

Major Products Formed

Thulium Oxide (Tm₂O₃): Formed through thermal decomposition.

Thulium Hydroxide (Tm(OH)₃): Formed through hydrolysis in basic conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Terbium(III) nitrate

- Lutetium(III) nitrate

- Cerium(III) nitrate

Comparison

Thulium(III) nitrate hexahydrate is unique among its lanthanide counterparts due to its specific electronic configuration and resulting optical properties. While terbium(III) nitrate and lutetium(III) nitrate also have applications in optical materials and catalysis, thulium(III) nitrate hexahydrate is particularly noted for its use in biosensors and lanthanide-organic frameworks .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Thulium(III) nitrate hexahydrate (99.9%-Tm) (REO) can be achieved through a precipitation reaction.", "Starting Materials": [ "Thulium oxide (Tm2O3)", "Nitric acid (HNO3)", "Deionized water (H2O)" ], "Reaction": [ "Dissolve Thulium oxide in nitric acid to form Thulium nitrate solution.", "Add deionized water to the Thulium nitrate solution to precipitate Thulium(III) nitrate hexahydrate.", "Filter the precipitate and wash it with deionized water to remove impurities.", "Dry the Thulium(III) nitrate hexahydrate to obtain the final product." ] } | |

CAS-Nummer |

36548-87-5 |

Molekularformel |

H10N3O14Tm |

Molekulargewicht |

445.03 g/mol |

IUPAC-Name |

thulium(3+);trinitrate;pentahydrate |

InChI |

InChI=1S/3NO3.5H2O.Tm/c3*2-1(3)4;;;;;;/h;;;5*1H2;/q3*-1;;;;;;+3 |

InChI-Schlüssel |

PEYIBPJKEYRLDB-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Tm+3] |

Kanonische SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Tm+3] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6330678.png)

![1-[(4-Bromo-2-chlorophenyl)carbonyl]pyrrolidine](/img/structure/B6330689.png)

![2-Chloromethyl-[1,3]dithiepane](/img/structure/B6330715.png)